molecular formula C21H23N5OS B2737478 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide CAS No. 2097897-45-3

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide

Cat. No. B2737478
CAS RN: 2097897-45-3
M. Wt: 393.51
InChI Key: JESYPNXEKJRLTP-UHFFFAOYSA-N
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Description

The compound “1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The cyclopenta[c]pyridazin-3-yl group, for instance, involves a fused five-membered and six-membered ring with nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the benzothiazole group is a fused ring system containing a benzene ring and a thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Corrosion Inhibition for Carbon Steel

Carbon steel (CS) is widely used in engineering and structural applications due to its mechanical strength and cost-effectiveness. However, it is susceptible to corrosion during industrial processes such as cleaning, acid pickling, and acidizing. CAPD derivatives have been investigated as novel inhibitors for CS corrosion in sulfuric acid (H₂SO₄) medium. The results indicate that CAPD derivatives act as mixed-type inhibitors, with an impressive inhibition efficiency of 97.7% when using 1.0 mM CAPD-1. The adsorption of CAPD derivatives on the CS surface follows the Langmuir isotherm model, involving both physisorption and chemisorption. Monte Carlo simulations and density functional theory (DFT) calculations attribute this protection to the adsorption of CAPD molecules on the CS surface .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with various biological targets, depending on its structure and functional groups .

Safety and Hazards

Without specific safety data or MSDS information, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields, such as medicinal chemistry, if it shows promising biological activity .

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-13-22-18-12-16(5-6-19(18)28-13)23-21(27)14-7-9-26(10-8-14)20-11-15-3-2-4-17(15)24-25-20/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESYPNXEKJRLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide

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